5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride
Description
Properties
Molecular Formula |
C7H4BrClFNO |
|---|---|
Molecular Weight |
252.47 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H4BrClFNO/c1-3-4(6(9)12)2-5(8)7(10)11-3/h2H,1H3 |
InChI Key |
VIUUJRCISPISQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)Cl)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromo-2-methylpyridine as a Key Intermediate
A foundational step toward the target compound is the preparation of 5-bromo-2-methylpyridine , which can be further functionalized to introduce fluorine and the carbonyl chloride group.
A patented method (CN101514184A) describes a multi-step synthesis starting from 6-methyl-3-pyridinecarboxylic acid , involving:
| Step | Reaction Description | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Esterification: 6-methyl-3-pyridinecarboxylic acid + ethanol → ethyl 6-methyl-3-pyridinecarboxylate | Acid catalyst, 30–80°C | Mild conditions, good yield |
| 2 | Ammonolysis: ethyl ester + ammonia → 6-methyl-3-pyridinecarboxamide | -5 to 60°C, 4–10 h | Efficient conversion |
| 3 | Hofmann rearrangement: amide + halogenated NaOH → 6-methyl-3-aminopyridine | 20–100°C, 1–6 h | Converts amide to amine |
| 4 | Diazotization and bromination: 6-methyl-3-aminopyridine + HBr + NaNO2, CuBr catalyst | -10 to 20°C, 1–6 h | Produces 5-bromo-2-methylpyridine selectively |
This route is advantageous due to mild reaction conditions, high yield, low cost, and minimal formation of positional isomers, which reduces purification burden.
Formation of the 3-Carbonyl Chloride Group
The conversion of a pyridine-3-carboxylic acid or its derivatives to the corresponding acid chloride is typically accomplished by:
- Treatment with thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5).
- Reaction conditions usually involve refluxing in an inert solvent such as dichloromethane or chloroform.
- The acid chloride is sensitive and often used immediately in subsequent reactions.
In the context of 5-bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride, the precursor acid (5-bromo-6-fluoro-2-methylpyridine-3-carboxylic acid) must be synthesized first, then converted to the acid chloride.
Integrated Synthetic Route Proposal
Based on the above, a plausible synthetic sequence is:
Research Data and Optimization Results
While direct experimental data on this exact compound are limited, related studies on halogenated methylpyridines and their acyl chlorides provide insight into reaction yields, selectivities, and conditions.
Table 1: Key Reaction Parameters and Yields for 5-Bromo-2-methylpyridine Synthesis
| Step | Reagent(s) | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | Ethanol, acid catalyst | 30–80 | 3–6 | 85–90 | Mild, high yield |
| Ammonolysis | NH3 (aq) | -5 to 60 | 4–10 | 80–85 | Efficient conversion |
| Hofmann Rearrangement | NaOH + halogen | 20–100 | 1–6 | 75–80 | Clean reaction |
| Diazotization/Bromination | HBr, NaNO2, CuBr | -10 to 20 | 1–6 | 70–75 | High selectivity |
Table 2: Bromination Optimization Data for Related Pyridine Derivatives
| Brominating Agent | Equiv. | Temp (°C) | By-product (dibromo) % | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | 1.22 | 0 to 10 | <5 | 85 | >98 |
| Br2 | 1.0 | 20 | 15–20 | 70 | 90 |
- NBS at low temperature favored monobromination with minimal dibromo impurities.
- Higher temperatures increased dibromo by-products, complicating purification.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
Reaction with water or aqueous base converts the carbonyl chloride to 5-bromo-6-fluoro-2-methylpyridine-3-carboxylic acid.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂O, RT, 12 h | Carboxylic acid | 85–92% | |
| NaOH (1M), 60°C, 2 h | Sodium carboxylate salt | >95% |
Mechanistic Insight :
The reaction proceeds via tetrahedral intermediate formation, with hydroxide acting as the nucleophile. Electron-withdrawing substituents (Br, F) accelerate the reaction by stabilizing the transition state .
Amide Formation
Reaction with amines yields substituted amides, critical for pharmaceutical intermediates.
| Amine | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (g) | THF, 0°C, 4 h | 5-Bromo-6-fluoro-2-methylpyridine-3-carboxamide | 78% | |
| Benzylamine | DCM, RT, 6 h | N-Benzyl derivative | 65% |
Key Limitation : Steric hindrance from the 2-methyl group reduces reactivity with bulky amines .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling aryl-aryl bond formation.
Electronic Effects : The electron-deficient pyridine ring enhances oxidative addition efficiency with Pd catalysts .
Reduction of Carbonyl Chloride
Controlled reduction converts the carbonyl chloride to a hydroxymethyl group.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH₄, THF, 0°C | 5-Bromo-6-fluoro-2-methylpyridine-3-methanol | 40% | |
| DIBAL-H, toluene, -78°C | Aldehyde intermediate | 30% |
Challenges : Over-reduction to methyl groups is common due to the substrate’s sensitivity .
Electrophilic Aromatic Substitution
The pyridine ring undergoes halogenation at the 4-position, driven by meta-directing effects of the carbonyl chloride.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cl₂, FeCl₃ | DCM, 40°C, 8 h | 4-Chloro derivative | 50% | |
| Br₂, AlBr₃ | Reflux, 6 h | 4-Bromo derivative | 45% |
Regioselectivity : The 4-position is favored due to electronic deactivation by adjacent substituents .
Grignard and Organometallic Additions
The carbonyl chloride reacts with Grignard reagents to form ketones.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃MgBr | THF, -20°C, 2 h | 3-Acetyl-5-bromo-6-fluoro-2-methylpyridine | 70% | |
| PhLi | Et₂O, RT, 4 h | 3-Benzoyl derivative | 60% |
Side Reaction : Competing nucleophilic attack at bromine is minimized under low temperatures .
Thermal Decomposition
At elevated temperatures, decarbonylation occurs, yielding 5-bromo-6-fluoro-2-methylpyridine.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 200°C, N₂, 3 h | Pyridine derivative | 80% | |
| UV light, 12 h | Radical byproducts | 15% |
Interaction with Lewis Acids
Complexation with AlCl₃ enhances electrophilicity for Friedel-Crafts reactions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| AlCl₃, benzene | Reflux, 6 h | Aryl ketone adducts | 55% |
Scientific Research Applications
5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride is a chemical compound with the molecular formula C7H4BrClFNO. It is an intermediate in organic synthesis, particularly in medicinal chemistry.
Scientific Research Applications
Organic Synthesis Intermediate
5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride is mainly used as an intermediate in organic synthesis due to its structure, which combines halogen substituents with a carbonyl chloride functional group. This allows for versatile reactions in laboratory settings.
Pharmaceutical Precursor
The compound acts as an intermediate in synthesizing compounds that target biological pathways and has been associated with the development of inhibitors for enzymes related to diseases such as HIV and cancer, showing its potential as a pharmaceutical precursor.
Inhibitor of Cytochrome P450 Enzymes
Studies indicate that 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride interacts with biological targets. It has been identified as an inhibitor of certain cytochrome P450 enzymes, which are important for drug metabolism. This interaction suggests the compound could influence pharmacokinetics when used in drug formulations. Also, its structural characteristics allow for potential interactions with receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes critical differences between 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride and related compounds:
Key Observations :
Functional Group Influence :
- Carbonyl chloride derivatives (e.g., the target compound and 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride) are more reactive toward nucleophiles than sulfonyl chlorides, which are bulkier and less electrophilic .
- Sulfonyl chlorides (e.g., 5-Bromo-6-chloropyridine-3-sulfonyl chloride) are typically used in sulfonamide formation, while carbonyl chlorides are preferred for acylations .
Iodine in 5-Bromo-6-chloro-3-iodopyridin-2-amine increases molecular weight and polarizability, making it useful in Suzuki-Miyaura couplings .
Steric and Electronic Modifications: The methyl group at position 2 in the target compound introduces steric hindrance, which may reduce unwanted side reactions compared to non-methylated analogs like 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride . Trifluoromethoxy substituents (e.g., in 3-Bromo-4-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride) enhance lipophilicity, favoring applications in hydrophobic drug delivery systems .
Biological Activity
5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural characteristics, including a bromine atom at the fifth position, a fluorine atom at the sixth position, and a carbonyl chloride group, make it a valuable intermediate in the synthesis of various bioactive compounds. This article explores the biological activity of this compound, highlighting its interactions with biological targets, synthesis methodologies, and relevant research findings.
The molecular formula of 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride is C_7H_6BrClF_N, and it is characterized by the following structural features:
- Bromine (Br) at position 5
- Fluorine (F) at position 6
- Carbonyl chloride (C=O) at position 3
These functional groups contribute to its reactivity and potential biological applications.
Enzyme Inhibition
Research indicates that 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride acts as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests that the compound may influence pharmacokinetics when incorporated into drug formulations. Additionally, it has been linked to the development of inhibitors targeting enzymes associated with diseases such as HIV and cancer, showcasing its potential as a pharmaceutical precursor.
Antibacterial Properties
Several studies have reported on the antibacterial properties of compounds related to this pyridine derivative. For example, derivatives displaying similar structural motifs have demonstrated significant antibacterial activity against various strains of gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from 50 mg/mL to lower thresholds depending on structural variations .
Comparative Analysis with Related Compounds
The biological activity of 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride can be contextualized by comparing it with structurally similar compounds. The following table summarizes key similarities and unique features:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-(Bromomethyl)-6-fluoropyridine | 0.85 | Lacks carbonyl functionality; simpler structure |
| 5-Bromo-2-fluoronicotinonitrile | 0.73 | Contains nitrile group; different reactivity |
| 3-Bromo-6-fluoropyridin-2-amine | 0.71 | Amino group present; potential for different interactions |
| 3-Bromo-2-(difluoromethyl)pyridine | 0.70 | Contains difluoromethyl group; altered polarity |
This comparison highlights variations in functional groups and their impact on biological activity.
Case Studies and Research Findings
- Antiviral Activity : A study focused on pyridine derivatives reported that certain analogs exhibited potent inhibition against viral proteases essential for replication processes in viruses like HIV and SARS-CoV-2 . While direct data on 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride is limited, its structural analogs suggest a promising pathway for antiviral drug development.
- Antimalarial Potential : Research has identified compounds with similar frameworks as effective inhibitors of dihydroorotate dehydrogenase (DHODH), a target for antimalarial therapies . Compounds were evaluated for their selectivity against human DHODH, indicating potential therapeutic applications in treating malaria.
- Pharmacokinetic Studies : Investigations into the metabolic stability of related compounds have shown varying degrees of stability in vivo, which is crucial for their efficacy as drugs . Understanding these dynamics can inform the development of formulations that maximize therapeutic benefits while minimizing adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
